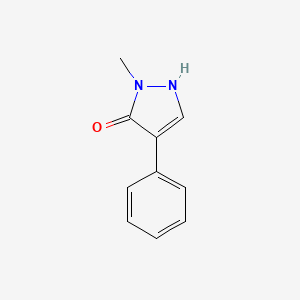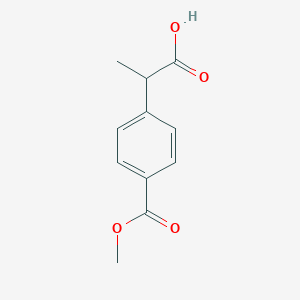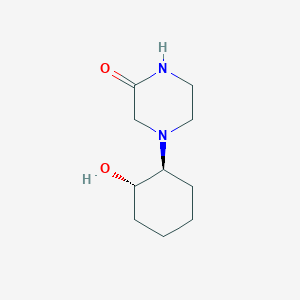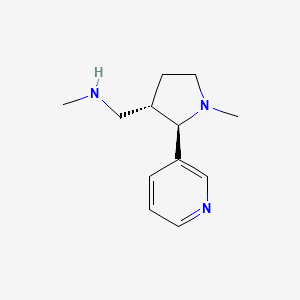
4-(4-chlorobenzyl)-1-(2-methylbenzyl)-1H-1,2,4-triazol-4-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-chlorobenzyl)-1-(2-methylbenzyl)-1H-1,2,4-triazol-4-ium is a chemical compound that belongs to the class of triazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of both chlorobenzyl and methylbenzyl groups in its structure makes it a unique compound with specific properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorobenzyl)-1-(2-methylbenzyl)-1H-1,2,4-triazol-4-ium typically involves the reaction of 4-chlorobenzyl chloride with 2-methylbenzylamine in the presence of a base, followed by cyclization with a triazole precursor. The reaction conditions often include:
Solvent: Common solvents used are dichloromethane or ethanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: A base such as sodium hydroxide or potassium carbonate is often used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the process.
化学反応の分析
Types of Reactions
4-(4-chlorobenzyl)-1-(2-methylbenzyl)-1H-1,2,4-triazol-4-ium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, especially with reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of the corresponding amines.
Substitution: Formation of azides or thiols derivatives.
科学的研究の応用
4-(4-chlorobenzyl)-1-(2-methylbenzyl)-1H-1,2,4-triazol-4-ium has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex triazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
作用機序
The mechanism of action of 4-(4-chlorobenzyl)-1-(2-methylbenzyl)-1H-1,2,4-triazol-4-ium involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate binding.
Receptor Modulation: Interacting with cell surface receptors, altering signal transduction pathways.
類似化合物との比較
4-(4-chlorobenzyl)-1-(2-methylbenzyl)-1H-1,2,4-triazol-4-ium can be compared with other triazolium salts, such as:
1-benzyl-4-methyl-1H-1,2,4-triazol-4-ium: Lacks the chlorobenzyl group, resulting in different reactivity and applications.
4-(4-bromobenzyl)-1-(2-methylbenzyl)-1H-1,2,4-triazol-4-ium: Contains a bromobenzyl group instead of a chlorobenzyl group, leading to variations in chemical behavior and biological activity.
特性
分子式 |
C17H17ClN3+ |
|---|---|
分子量 |
298.8 g/mol |
IUPAC名 |
4-[(4-chlorophenyl)methyl]-1-[(2-methylphenyl)methyl]-1,2,4-triazol-4-ium |
InChI |
InChI=1S/C17H17ClN3/c1-14-4-2-3-5-16(14)11-21-13-20(12-19-21)10-15-6-8-17(18)9-7-15/h2-9,12-13H,10-11H2,1H3/q+1 |
InChIキー |
UGCAIXXYTHHKIJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1CN2C=[N+](C=N2)CC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2E)-3-[5-(2-amino-4-methylphenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B13358165.png)
![2-[(1,2-dimethyl-4-oxo-1,4-dihydropyridin-3-yl)oxy]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B13358172.png)
![N'-(4-hydroxybenzylidene)-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide](/img/structure/B13358173.png)
![[(2R,5S)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate](/img/structure/B13358178.png)
![3-[(Benzylsulfanyl)methyl]-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358189.png)

![1,2-dimethyl-5-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethoxy]-4(1H)-pyridinone](/img/structure/B13358197.png)

![Ethyl 1-[(5-chloro-4-methyl-2-propoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B13358223.png)




